Introduction: The Hexahydropyrimidine Scaffold in Modern Drug Discovery
Introduction: The Hexahydropyrimidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of Hexahydropyrimidine Hydrochloride Derivatives
The hexahydropyrimidine core, a saturated six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure and capacity for multiple hydrogen bonding interactions make it a highly attractive building block for designing novel therapeutic agents.[1] Hexahydropyrimidine derivatives have demonstrated a wide spectrum of biological activities, showing potential in the treatment of diseases ranging from cancer to viral and parasitic infections.[1][2]
For any compound to be a viable drug candidate, its physicochemical properties must be thoroughly characterized. These properties govern the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, ultimately determining the compound's efficacy and safety. Hydrochloride salts are frequently prepared in drug development to enhance aqueous solubility and stability, two critical parameters for effective drug delivery.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties of hexahydropyrimidine derivatives, with a focus on their hydrochloride salts. We will delve into the causality behind experimental choices for characterization, provide detailed, self-validating protocols, and discuss the implications of these properties for drug development professionals.
Part 1: Core Molecular Structure and Synthesis
The Hexahydropyrimidine Hydrochloride Structure
The fundamental hexahydropyrimidine ring is a flexible, non-aromatic structure. The presence of two nitrogen atoms provides sites for hydrogen bonding and protonation. Formation of a hydrochloride salt typically involves the protonation of one or both of these nitrogen atoms by hydrochloric acid, creating a more polar, and often more water-soluble, ionic species.
Synthesis Overview: The Mannich-Type Reaction
A prevalent and efficient method for constructing the hexahydropyrimidine scaffold is the one-pot Mannich-type multicomponent reaction.[1] This reaction typically involves the condensation of a substituted aldehyde, an ammonia source (like ammonium acetate), and a carbon acid (such as nitromethane) in a suitable solvent under reflux.[1][4][5] This approach is highly valued in medicinal chemistry for its ability to rapidly generate a diverse library of substituted hexahydropyrimidine analogs for screening.[1]
Part 2: Key Physicochemical Properties and Their Significance
The properties of a specific hexahydropyrimidine derivative are dictated by the nature and position of substituents on the core ring. These substituents influence molecular weight, polarity, crystal packing, and electronic distribution, thereby modulating the compound's overall physicochemical profile.
Melting Point (Tₘ)
The melting point is a critical indicator of a compound's purity and lattice energy. For hydrochloride salts, the strong ionic interactions generally result in higher melting points compared to the corresponding free base. Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining Tₘ and other thermal events.[6][7]
Table 1: Melting Points of Various Hexahydropyrimidine Derivatives and Related Compounds
| Compound/Derivative | Melting Point (°C) | Notes |
| 5-Nitro-2,4,6-tris(4-nitrophenyl)hexahydropyrimidine derivative (2a) | 260-262 | A complex substituted hexahydropyrimidine.[5] |
| 5-Nitro-2,4,6-tris(2-nitrophenyl)hexahydropyrimidine derivative (2b) | 212-214 | Isomeric variation affects crystal packing and Tₘ.[4] |
| 3c Derivative (grey powder) | 144-146 | A Schiff base derivative of a hexahydropyrimidine core.[5] |
| 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride | 270 (decomposition) | A related pyrimidine hydrochloride salt.[8] |
| 2-Hydroxypyrimidine Hydrochloride | 200-205 (decomposition) | A related pyrimidine hydrochloride salt.[9] |
| 2-Hydroxy-4-methylpyrimidine Hydrochloride | 243 | A related pyrimidine hydrochloride salt.[10] |
Causality Insight: The significant variation in melting points highlights the profound impact of peripheral chemical groups on the compound's crystal lattice energy. Factors such as molecular symmetry, the potential for intermolecular hydrogen bonding, and van der Waals forces, all influenced by the specific substituents, are primary determinants of the melting temperature.
Solubility
Solubility, particularly aqueous solubility, is a cornerstone of drug development. Poor solubility can lead to low bioavailability and challenging formulation development. Converting a basic compound like a hexahydropyrimidine to its hydrochloride salt is a standard strategy to improve solubility in the acidic environment of the stomach and in aqueous-based formulations.[3]
Experimental Rationale: The shake-flask method is a classic and reliable technique for determining equilibrium solubility.[11] It directly measures the saturation concentration of a compound in a specific solvent system, providing essential data for pre-formulation studies.
Dissociation Constant (pKa)
The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH. For hexahydropyrimidine hydrochlorides, the pKa values associated with the two ring nitrogens are critical for predicting absorption in the gastrointestinal tract, binding to target receptors, and selecting appropriate buffer systems for formulations.
Experimental Rationale: Potentiometric titration is a robust and accurate method for determining pKa.[11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added. The resulting titration curve provides the inflection points from which pKa values can be precisely calculated.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of synthesized compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework. For hexahydropyrimidine derivatives, characteristic signals can be assigned to the protons and carbons of the heterocyclic ring.
-
¹H NMR: Protons on the hexahydropyrimidine ring typically appear as distinct signals. For example, studies on derivatives show signals for the N-H protons, the C-H protons at positions 4, 6, 5, and 2, and any protons on substituent groups.[4][5][12] The chemical shifts and coupling constants of these protons provide definitive evidence of the molecular structure.
-
¹³C NMR: The carbon spectrum reveals the electronic environment of each carbon atom. Characteristic shifts are expected for the carbons within the hexahydropyrimidine ring, with values influenced by the neighboring nitrogen atoms and any attached substituents.[13][14][15]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups. In hexahydropyrimidine hydrochlorides, key vibrational bands confirm the structure.
Table 2: Characteristic FT-IR Absorption Bands for Hexahydropyrimidine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3200 - 3400 | Indicates the N-H bonds within the ring.[4][5] |
| C-H Stretch (sp³) | 2850 - 3000 | Corresponds to the saturated C-H bonds of the ring.[4][5] |
| C=N Stretch (if present) | 1630 - 1645 | Seen in Schiff base derivatives.[4] |
| Aromatic C=C Stretch | 1500 - 1600 | Present if aromatic substituents are attached.[4][5][16] |
3. Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to confirm the molecular weight of the synthesized compound.[4][5] The molecular ion peak ([M+H]⁺) provides direct evidence of the compound's mass, serving as a crucial checkpoint for structural validation.
Part 3: Experimental Protocols and Methodologies
The following protocols are designed as self-validating systems, incorporating necessary calibration and control steps to ensure data integrity.
Protocol: Melting Point Determination by DSC
Objective: To accurately determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of a hexahydropyrimidine hydrochloride sample.
Methodology Rationale: DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[6][17] It provides a detailed thermogram of thermal transitions, making it superior to simple melting point apparatus for purity and stability assessments.[7][18]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to the manufacturer's guidelines. This ensures the accuracy of the measurements.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried hexahydropyrimidine hydrochloride sample into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an empty, sealed aluminum pan to be used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the melting point.
-
Use an inert purge gas (e.g., nitrogen at 50 mL/min) to ensure a stable thermal atmosphere.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. The melting point is typically taken as the onset temperature or the peak temperature of the endothermic event. Integrate the peak area to calculate the enthalpy of fusion.
Workflow Diagram: DSC Analysis
Caption: Workflow for Melting Point Determination using DSC.
Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa value(s) of a hexahydropyrimidine hydrochloride in an aqueous medium.
Methodology Rationale: This method directly measures the change in pH of a solution upon the addition of a titrant. The pKa corresponds to the pH at which the protonated and unprotonated forms of the molecule are present in equal concentrations, a point readily identified from the titration curve.[11]
Step-by-Step Protocol:
-
Solution Preparation: Accurately prepare a solution of the hexahydropyrimidine hydrochloride of known concentration (e.g., 0.01 M) in deionized water.
-
pH Meter Calibration: Calibrate a potentiometer/pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Procedure:
-
Record the initial pH of the sample solution.
-
Add small, precise increments of the NaOH titrant.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue this process until well past the final equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point(s) (where the derivative is maximum).
-
The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa.
-
Workflow Diagram: Potentiometric Titration
Caption: Workflow for pKa Determination via Potentiometric Titration.
Protocol: Structural Confirmation by NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of a hexahydropyrimidine derivative.
Methodology Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides atom-specific information about the chemical environment and connectivity.[19]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent depends on the sample's solubility.
-
Filtration (if necessary): If the solution contains particulate matter, filter it through a small plug of glass wool directly into a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the correct frequencies for ¹H and ¹³C.
-
¹H Spectrum Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) data.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H).
-
-
Spectral Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns in both spectra to assign signals to specific atoms in the molecule, confirming the expected structure.
Workflow Diagram: NMR Analysis
Caption: General Workflow for Structural Analysis by NMR Spectroscopy.
Part 4: Implications for Drug Development
A thorough understanding of the physicochemical properties of hexahydropyrimidine hydrochlorides is not an academic exercise; it is a prerequisite for successful drug development.
-
Formulation Development: Solubility data directly informs the choice of excipients and the feasibility of different dosage forms (e.g., oral solid dose vs. intravenous). The stability of the hydrochloride salt, assessed through techniques like DSC, is critical for determining shelf-life and storage conditions.[3]
-
Pharmacokinetics (ADME): The pKa and solubility at different pH values are essential for predicting how a drug will be absorbed, distributed, and eliminated. A compound's lipophilicity, which is influenced by its ionization state, governs its ability to cross biological membranes.
-
Lead Optimization: In medicinal chemistry, these properties are key parameters for optimization.[20] Chemists can modify the substituents on the hexahydropyrimidine ring to fine-tune properties like solubility and metabolic stability while aiming to retain or enhance biological activity. The data gathered through the protocols described here provides the crucial feedback loop for iterative drug design.
By systematically characterizing these fundamental properties, researchers can build a comprehensive profile of a drug candidate, enabling informed decisions, de-risking development, and ultimately increasing the probability of translating a promising molecule into a life-saving therapeutic.
References
-
Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives - Universiti Kebangsaan Malaysia. (2024). Universiti Kebangsaan Malaysia. [Link]
-
1 H NMR spectrum of 2,2-di(pyridin-2-yl)hexahydropyrimidinein CDCl3 at RT. (n.d.). ResearchGate. [Link]
- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. (n.d.).
-
Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. (2024). ResearchGate. [Link]
-
Novel Hexahydropyrimidine Compounds for Treating Malaria. (2021). ACS Publications. [Link]
-
3,4,6,7,8,9-Hexahydro-2H-pyrido[1,2-A]pyrimidine. (n.d.). PubChem. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC - NIH. [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
13 C NMR Spectrum (1D, 176 MHz, H 2 O, predicted) (NP0184784). (n.d.). NP-MRD. [Link]
-
(PDF) Synthesis of Polyfunctionalized Hexahydropyrimidines. (2019). ResearchGate. [Link]
-
(PDF) Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. (2021). ResearchGate. [Link]
-
Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). PMC. [Link]
-
Hexahydropyrimidine-2,4,6-trione, 5-(2-thiazolylhydrazono)-. (n.d.). PubChem. [Link]
-
1H NMR Spectrum (1D, 100 MHz, CD3OD, simulated) (NP0042373). (n.d.). NP-MRD. [Link]
-
INFRARED REFERENCE SPECTRA. (n.d.). Japanese Pharmacopoeia. [Link]
-
Pyrimidine hydrochloride. (n.d.). PubChem - NIH. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Academy of Sciences. [Link]
-
Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies. (n.d.). PMC. [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019). MDPI. [Link]
- CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof. (n.d.).
-
Differential scanning calorimetry and fluorescence study of lactoperoxidase as a function of guanidinium-HCl, urea and pH. (n.d.). PMC - NIH. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
-
interpreting C-13 NMR spectra. (n.d.). Chemguide. [Link]
-
Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
-
Differential Scanning Calorimetry. (2023). Chemistry LibreTexts. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]
-
Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (n.d.). Semantic Scholar. [Link]
-
Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. (n.d.). PMC. [Link]
-
Description and Solubility - D. (2011). USP. [Link]
-
Spectral UV and IR Determinations of new xanthine derivatives. (n.d.). Farmacia Journal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Hexahydropyrimidine Compounds for Treating Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112851643A - Hydrochloride of pyrimidine benzamide compound and application thereof - Google Patents [patents.google.com]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 9. 2-Hydroxypyrimidine hydrochloride manufacturers and suppliers in india [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mdpi.com [mdpi.com]
- 19. rsc.org [rsc.org]
- 20. Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
